molecular formula C14H22N4O3S B4569940 1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No.: B4569940
M. Wt: 326.42 g/mol
InChI Key: JAOXTNCZHIHZRE-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.14126175 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

The compound and its derivatives are subjects of study in aromatic nucleophilic substitution reactions. Research in this area explores the reactivity of dialkylamino groups with primary and secondary amines, highlighting the potential for facile amine exchange in organic solvents. This kind of research is foundational for developing new synthetic routes in organic chemistry, enabling the creation of novel compounds with potential applications in materials science and pharmacology (Sekiguchi, Horie, & Suzuki, 1988).

Synthesis of Novel Polymers

Another significant application lies in the synthesis of novel polymers. For instance, derivatives containing pyridine and sulfone moieties have been used to create fluorinated polyamides with exceptional solubility, thermal stability, and mechanical properties. These polymers exhibit low dielectric constants and high transparency, making them suitable for electronic and optical applications (Xiao-Ling Liu et al., 2013).

Development of Anti-inflammatory Agents

In the pharmaceutical field, derivatives of the compound have been synthesized as potential anti-inflammatory agents. This research underscores the compound's utility in drug development, providing a basis for the creation of new therapeutic agents with enhanced efficacy and safety profiles (Madhavi Gangapuram & Redda, 2006).

Supramolecular Chemistry

The compound's derivatives also play a role in supramolecular chemistry, where they are used to explore hydrogen-bond motifs and crystalline structures. Such studies are crucial for understanding molecular interactions and can lead to the development of advanced materials with tailored properties (E. Elacqua et al., 2013).

Exploration of Sulfur-Nitrogen Chemistry

Additionally, the compound is involved in the exploration of sulfur-nitrogen chemistry, contributing to the development of novel sulfenamides, sulfinimines, and N-sulfonyloxaziridines. These efforts enhance our understanding of sulfur-nitrogen compounds' thermal properties and reactivity, which is vital for creating new catalysts and reagents (F. A. Davis, 2006).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-17(2)22(20,21)18-9-5-13(6-10-18)14(19)16-11-12-3-7-15-8-4-12/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOXTNCZHIHZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.